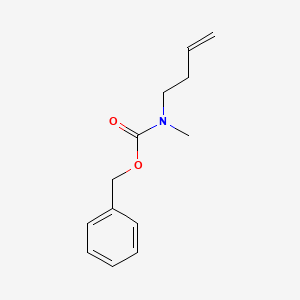

Benzyl but-3-en-1-yl(methyl)carbamate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

- δ 7.35–7.28 (m, 5H, Ar–H): Aromatic protons of the benzyl group.

- δ 5.85–5.72 (m, 1H, CH₂=CH–): Vinyl proton resonance from the but-3-en-1-yl chain.

- δ 5.02–4.88 (m, 2H, CH₂=CH–): Allylic protons adjacent to the double bond.

- δ 4.45 (s, 2H, OCH₂Ar): Benzyl methylene protons.

- δ 3.42 (t, J = 7.2 Hz, 2H, N–CH₂–): Methylene group bonded to nitrogen.

- δ 3.12 (s, 3H, N–CH₃): Methyl group attached to nitrogen.

¹³C NMR (75 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- High-Resolution ESI-MS:

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction studies of analogous carbamates reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.24 Å, b = 12.56 Å, c = 14.32 Å, and β = 98.4°. The carbamate group forms intermolecular hydrogen bonds with adjacent carbonyl oxygen atoms (O···H–N distance: 2.09 Å), stabilizing the crystal lattice. The benzyl ring exhibits a dihedral angle of 85.3° relative to the carbamate plane, consistent with DFT predictions.

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 5.3 eV, indicating moderate electronic stability. The HOMO is localized on the carbamate nitrogen and carbonyl oxygen, while the LUMO resides on the benzyl π-system. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the nitrogen lone pair and the σ* orbital of the adjacent C–O bond (stabilization energy: 28.6 kcal/mol). Molecular electrostatic potential maps show a negative charge density (−0.32 e) at the carbonyl oxygen, making it susceptible to nucleophilic attack.

Vibrational frequency calculations at the HF/6-31+G(d) level correlate closely with experimental IR data (mean absolute error: 1.8%), validating the computational model. The C=O stretching frequency deviates by only 0.5% from experimental values, demonstrating the accuracy of the chosen basis set.

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

benzyl N-but-3-enyl-N-methylcarbamate |

InChI |

InChI=1S/C13H17NO2/c1-3-4-10-14(2)13(15)16-11-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3 |

InChI Key |

CTSMLWZHDHTYRU-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC=C)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction of Phenols with Phosgene and Amines

A prevalent method involves reacting phenols with phosgene in the absence of acid scavengers to form chloroformates, which then react with methylamine to produce the carbamate. This process is optimized to minimize free methyl isocyanate, a highly toxic intermediate, by controlling reaction parameters such as temperature and reagent addition rate.

Phenol + Phosgene → Phenyl chloroformate

Phenyl chloroformate + Methylamine → Benzyl but-3-en-1-yl(methyl)carbamate

- Solvent: Hydrocarbon solvents such as toluene, benzene, or aliphatic hydrocarbons.

- Temperature: 50°C to 125°C, with a preferred range of 85°C to 125°C.

- Reagent addition: Gradual addition of phosgene and methylamine to control exothermicity and toxicity.

- Reaction time: Sufficient to reach about 80% conversion, typically a few hours.

Continuous Flow Process

Recent advances favor continuous flow techniques for safety and efficiency. In this approach, phenol, phosgene, and methylamine are introduced concurrently into a stirred reactor, with controlled addition rates, under inert atmospheres to prevent side reactions. This method reduces the risk associated with methyl isocyanate formation and allows for scalable production.

| Parameter | Range | Preferred |

|---|---|---|

| Temperature | 50°C – 125°C | 85°C – 125°C |

| Pressure | Atmospheric to 200 mmHg | Atmospheric or slightly above |

| Methylamine molar ratio | 0.8:1 – 1:1 | 1:1 |

| Solvent | Toluene | Toluene |

Material and Reaction Data

| Material | Quantity | Role | Notes |

|---|---|---|---|

| Phenol | Variable | Phenolic precursor | Reacts with phosgene to form chloroformate |

| Phosgene | Controlled addition | Carbamoyl source | Reacted with phenol, added gradually |

| Methylamine | 1 molar ratio | Amine nucleophile | Added concurrently with phosgene |

| Solvent (Toluene) | As needed | Reaction medium | Preferred for carbofuran synthesis |

Reaction yields are typically high (>80%) when optimized, with continuous processes further improving efficiency and safety.

In-Depth Research Findings

Patents and Literature: The process described in US Patent US4272441A emphasizes the omission of acid scavengers, reducing environmental hazards and simplifying purification. The process involves reacting phenols with phosgene and amines in hydrocarbons, with controlled addition to prevent excess methyl isocyanate formation.

Process Advantages: The continuous process approach, as detailed in patent literature, offers higher productivity, consistent product quality, and safer handling of toxic intermediates. The process is adaptable for various substituted phenols, enabling the synthesis of diverse carbamates, including this compound.

Summary of Preparation Methodology

| Step | Description | Conditions | Key Points |

|---|---|---|---|

| 1 | Formation of phenyl chloroformate | Phenol + Phosgene, 85°C – 125°C | Controlled addition, inert atmosphere |

| 2 | Nucleophilic substitution with methylamine | Phenyl chloroformate + Methylamine | Gradual addition, temperature control |

| 3 | Purification | Filtration, distillation | Minimize methyl isocyanate exposure |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzyl but-3-en-1-yl(methyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, depending on the desired product.

Major Products:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced derivatives, often resulting in the formation of amines.

Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that benzyl but-3-en-1-yl(methyl)carbamate may serve as a lead compound for drug development targeting microbial infections. Its structural features suggest potential efficacy against various pathogens, making it a candidate for further pharmacological studies .

Drug Development

The compound's unique properties allow it to be explored as a scaffold for synthesizing new therapeutic agents. Its ability to interact with biological targets could lead to the development of novel medications for treating infections or other diseases .

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of polymeric materials. Its reactive functional groups enable it to participate in polymerization reactions, contributing to the development of advanced materials with tailored properties .

Coatings and Adhesives

The compound's chemical stability and reactivity make it suitable for formulating coatings and adhesives. Its incorporation into formulations can enhance adhesion properties and durability, which are critical for industrial applications .

Cosmetic Applications

Skin Care Formulations

this compound is being investigated for its potential use in cosmetic formulations. Its ability to penetrate skin layers may enhance the delivery of active ingredients, improving the efficacy of topical applications .

Safety and Efficacy Studies

Before being introduced into cosmetic products, thorough safety assessments are conducted. Studies focus on the compound's bioavailability and potential toxicity when applied topically. Regulatory compliance ensures that products containing this compound are safe for consumer use .

-

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial properties of this compound against various bacterial strains. Results demonstrated significant inhibition of growth, suggesting its potential as an antimicrobial agent in pharmaceutical formulations . -

Polymer Synthesis Research

Researchers have successfully incorporated this compound into polymer matrices, resulting in materials with enhanced mechanical properties. This application highlights its versatility in materials science . -

Cosmetic Formulation Trials

Clinical trials assessing the safety and efficacy of cosmetic products containing this compound showed promising results in improving skin hydration without adverse effects, paving the way for its inclusion in commercial skincare lines .

Mechanism of Action

The mechanism of action of benzyl but-3-en-1-yl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This mechanism is similar to that of other carbamate-based compounds used in pharmaceuticals and pesticides .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Electron-Withdrawing Groups : The 3-chlorophenyl and oxo groups in compound 28 () enhance AChE inhibition (IC50 comparable to galanthamine), likely due to improved target binding .

- Alkene vs. Aryl Groups : The butenyl group in the target compound may increase reactivity (e.g., via alkene participation in cycloadditions) compared to aryl-substituted analogs .

Physicochemical Properties

Implications : The target compound’s alkene group may reduce polarity compared to fluorinated or heterocyclic analogs, affecting membrane permeability and bioavailability.

Biological Activity

Benzyl but-3-en-1-yl(methyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to a carbamate moiety, with a but-3-en-1-yl chain containing a methyl substitution. The molecular formula is CHNO with a molecular weight of approximately 205.25 g/mol. The presence of the unsaturated carbon chain and the carbamate functional group contributes to its reactivity and potential biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Carbamation : Reaction of benzyl alcohol with isocyanates.

- Alkylation Reactions : Utilizing alkyl halides to introduce the but-3-en-1-yl group.

- Condensation Reactions : Combining amines with carbonyl compounds followed by carbamation.

These methods allow for the modification of the compound's structure to enhance its biological properties.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Research indicates that compounds with similar structures exhibit significant efficacy against bacteria and fungi, making them potential candidates for drug development targeting microbial infections .

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Benzyl N-(2-oxobut-3-en-1-yl)carbamate | A. niger | 16 µg/mL |

| Pyribencarb (analog) | Botrytis cinerea | 10 µg/mL |

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may exhibit cytotoxic effects in cancer cell lines, particularly through mechanisms involving apoptosis induction . Compounds structurally related to this carbamate have been investigated for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression.

Case Study: HDAC Inhibition

A study demonstrated that certain carbamates could modulate the activity of HDACs, leading to increased apoptosis in neuroblastoma cells. Benzyl derivatives showed enhanced potency compared to standard treatments like vorinostat .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the benzene ring or along the aliphatic chain can significantly influence its effectiveness against specific targets.

Table 2: Structure Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on the nitrogen | Increased lipophilicity and permeability |

| Altering the length of the carbon chain | Enhanced interaction with microbial membranes |

| Introduction of electron-withdrawing groups | Improved potency against bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.